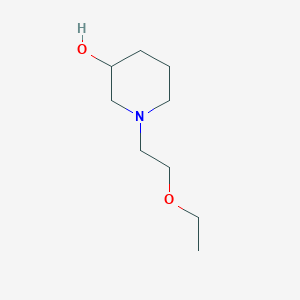

1-(2-Ethoxyethyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(2-ethoxyethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-12-7-6-10-5-3-4-9(11)8-10/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFFZWHNHOCWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Ethoxyethyl Piperidin 3 Ol and Its Analogs

Retrosynthetic Analysis of the 1-(2-Ethoxyethyl)piperidin-3-ol Core

A retrosynthetic analysis of this compound reveals several logical disconnections to arrive at simpler, commercially available starting materials. The primary disconnection breaks the bond between the piperidine (B6355638) nitrogen and the 2-ethoxyethyl group, identifying 3-hydroxypiperidine (B146073) and a suitable 2-ethoxyethyl halide as key intermediates. Further disconnection of the 3-hydroxypiperidine can proceed by breaking the C-N and C-C bonds of the ring, suggesting precursors that can form the piperidine scaffold through cyclization reactions. Another key disconnection involves the C-O bond of the hydroxyl group, pointing towards a precursor like 3-piperidone which can be reduced to the desired alcohol. amazonaws.com This strategic deconstruction guides the synthetic planning, allowing for the selection of efficient and high-yielding reactions.

Approaches to the Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of this synthesis, with several established methods available to chemists. These approaches can be broadly categorized into hydrogenation/reduction methods, alkene cyclization strategies, and other intramolecular or intermolecular cyclization reactions. nih.govnih.gov

Hydrogenation/Reduction Methods

A prevalent and historically significant method for synthesizing piperidines is the hydrogenation of pyridine (B92270) precursors. wikipedia.org This transformation can be achieved using various catalytic systems and reaction conditions.

Catalytic Hydrogenation:

Transition metal catalysts such as palladium, platinum, rhodium, and nickel are commonly employed for the hydrogenation of pyridines. nih.govyoutube.com For instance, palladium-on-carbon (Pd/C) is a robust catalyst for this purpose. justia.com The reaction is often carried out under hydrogen pressure and can be influenced by the choice of solvent and the presence of acidic or basic additives. youtube.comacs.org Rhodium catalysts, such as [Cp*RhCl2]2, have also been shown to be highly efficient for the transfer hydrogenation of pyridinium (B92312) salts, yielding piperidines under mild conditions. liv.ac.uk

Chemical Reduction:

Besides catalytic hydrogenation, chemical reducing agents can also be utilized. A modified Birch reduction, using sodium in ethanol, is a classic method for reducing pyridine to piperidine. wikipedia.org Other methods include the use of boranes, which can reduce pyridines without the need for a transition metal catalyst. youtube.com

| Method | Catalyst/Reagent | Key Features | References |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Rh/C, Ni | High efficiency, stereoselectivity can be controlled. | nih.govyoutube.comjustia.com |

| Transfer Hydrogenation | [Cp*RhCl₂]₂ with HCOOH-Et₃N | Mild conditions, effective for pyridinium salts. | liv.ac.uk |

| Birch Reduction | Sodium in ethanol | Classic chemical reduction method. | wikipedia.org |

| Hydroboration | Boranes | Avoids transition metal catalysts. | youtube.com |

Alkene Cyclization Strategies

The formation of the piperidine ring can also be achieved through the cyclization of acyclic precursors containing an alkene functionality. These methods often involve the intramolecular reaction of a nitrogen nucleophile with an activated or unactivated double bond.

Gold-catalyzed oxidative amination of non-activated alkenes represents a modern approach to forming substituted piperidines. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes provides a route to piperidine derivatives under mild conditions. organic-chemistry.org Radical cyclization of alkenylcarbamates, often catalyzed by transition metals like palladium, offers another pathway to the piperidine core. nih.gov

Intramolecular and Intermolecular Cyclization Approaches

A variety of other cyclization strategies have been developed for the synthesis of the piperidine ring. nih.gov

Intramolecular Cyclizations: These methods involve the formation of a new C-N bond within a single molecule. Examples include the aza-Michael reaction and metal-catalyzed cyclizations. nih.gov Reductive cyclization of diketooximes has also been shown to produce piperazines, a related heterocyclic system, with high stereoselectivity. mdpi.com

Intermolecular Cyclizations (Annulations): These strategies involve the reaction of two or more separate molecules to form the piperidine ring. The [5+1] annulation method, catalyzed by iridium(III), is a notable example where two new C-N bonds are formed in a sequential cascade. nih.gov Electrosynthesis in a flow microreactor offers a green and efficient method for the cyclization of imines with dihaloalkanes to yield piperidines. nih.gov

Introduction of the 3-Hydroxyl Functional Group

The introduction of the hydroxyl group at the 3-position of the piperidine ring is a critical step in the synthesis of the target molecule. A common and straightforward method to achieve this is through the reduction of a 3-piperidone precursor. ketonepharma.com

Reduction of 3-Piperidone:

3-Piperidone can be effectively reduced to 3-hydroxypiperidine using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation. ketonepharma.com Alternatively, catalytic hydrogenation can also be employed to convert the ketone to the corresponding alcohol. ketonepharma.com The choice of reducing agent can sometimes influence the stereochemistry of the resulting hydroxyl group.

N-Alkylation with 2-Ethoxyethyl Moiety

The final step in the synthesis of this compound is the attachment of the 2-ethoxyethyl group to the nitrogen atom of the 3-hydroxypiperidine ring. This is typically achieved through an N-alkylation reaction.

Nucleophilic Substitution:

The most common method for N-alkylation involves the reaction of 3-hydroxypiperidine with a suitable 2-ethoxyethyl electrophile, such as 2-ethoxyethyl bromide or 2-ethoxyethyl chloride. researchgate.netchemicalforums.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netorganic-chemistry.org Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.netorganic-chemistry.org The choice of solvent can also play a role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. researchgate.netorganic-chemistry.org

| Alkylating Agent | Base | Solvent | Key Features | References |

|---|---|---|---|---|

| 2-Ethoxyethyl bromide | K₂CO₃ | DMF | Standard conditions for N-alkylation. | researchgate.netorganic-chemistry.org |

| 2-Ethoxyethyl chloride | Et₃N | Acetonitrile | Alternative halide and base combination. | researchgate.netchemicalforums.com |

| 2-Ethoxyethyl tosylate | NaH | THF | Use of a more reactive leaving group. | whiterose.ac.uk |

Utilization of 1-(2-Ethoxyethyl)piperidin-4-one (B14255354) as a Precursor

A common and effective strategy for the synthesis of this compound and related compounds involves the use of 1-(2-ethoxyethyl)piperidin-4-one as a key intermediate. This approach allows for the introduction of various substituents at the 4-position of the piperidine ring, followed by reduction of the ketone to the desired alcohol.

For instance, the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with 1-octyne (B150090) via a modified Favorskii reaction yields 1-(2-ethoxyethyl)-4-octynyl-4-hydroxypiperidine. researchgate.net The successful formation of this product is confirmed by elemental analysis and spectroscopic data, including the characteristic C≡C bond absorption band at 2235 cm⁻¹ in the IR spectrum. researchgate.net Subsequent acylation of the hydroxyl group leads to the corresponding esters, expanding the library of potential drug candidates. researchgate.net

Another application of this precursor is in the synthesis of bilastine, where 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride sesquihydrate is a related intermediate. pharmaffiliates.com The synthesis of this class of compounds often involves the reaction of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole with other reagents to build the final complex molecule. google.com

The general utility of N-substituted 4-piperidones in synthesis is well-established. They can be N-alkylated using various methods, including reaction with alkyl halides in the presence of a base. sciencemadness.org For example, the reaction of 4-piperidone (B1582916) with an alkylating agent in a suitable solvent like 1,2-dichloroethane, followed by reduction, is a common procedure. sciencemadness.org

Modified Favorskii Reaction Applications

The modified Favorskii reaction is a powerful tool for the synthesis of acetylenic alcohols, and it has been successfully applied to the synthesis of this compound analogs. As mentioned previously, the reaction of 1-(2-ethoxyethyl)-4-oxopiperidine with 1-octyne is a prime example of this application. researchgate.net This reaction provides a direct route to 4-alkynyl-4-hydroxypiperidine derivatives, which are valuable intermediates for further functionalization.

The Favorskii rearrangement itself is a base-catalyzed rearrangement of α-halo ketones to carboxylic acids or their derivatives. youtube.com In its modified form, it allows for the nucleophilic addition of terminal alkynes to ketones, a process that is crucial for the synthesis of the aforementioned piperidine derivatives. researchgate.net

Other N-Alkylation Techniques

The introduction of the 2-ethoxyethyl group onto the piperidine nitrogen is a critical step in the synthesis of the target compound. Several N-alkylation techniques can be employed to achieve this transformation.

A general method for the N-alkylation of piperidines involves the reaction of the piperidine with an alkyl halide, such as an alkyl bromide or iodide, in an anhydrous solvent like acetonitrile. researchgate.net The slow addition of the alkyl halide is often recommended to favor monoalkylation. researchgate.net The presence of a base, such as potassium carbonate or sodium hydride, in a solvent like DMF can also facilitate the reaction. researchgate.net

Another approach is reductive amination, where a piperidone is reacted with an aldehyde in the presence of a reducing agent. sciencemadness.org For example, the reaction of 4-piperidone with phenylacetaldehyde (B1677652) and subsequent reduction with sodium triacetoxyborohydride (B8407120) (STAB) is a known method for N-alkylation. sciencemadness.org

Furthermore, N-alkylation can be achieved by reacting a piperidine derivative with a suitable alkylating agent under basic conditions. For instance, the synthesis of N-m-methylbenzylpiperazine has been accomplished by reacting piperazine (B1678402) with m-methylbenzyl bromide. google.com This highlights the general applicability of reacting secondary amines with alkyl halides to form tertiary amines.

The table below summarizes various N-alkylation methods for piperidine and related compounds.

| Amine | Alkylating Agent | Base/Solvent/Conditions | Product | Reference(s) |

| Piperidine | Alkyl bromide/iodide | Acetonitrile, room temperature | N-alkylpiperidine | researchgate.net |

| Piperidine | Alkylating agent | K₂CO₃/DMF, room temperature | N-alkylpiperidine | researchgate.net |

| 4-Piperidone | Phenylacetaldehyde | NaBH(OAc)₃/1,2-dichloroethane | N-phenethyl-4-piperidone | sciencemadness.org |

| Piperazine | m-Methylbenzyl bromide | Ethanol/Water, 70°C | N-m-methylbenzylpiperazine | google.com |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the stereoselective synthesis or chiral resolution of this compound enantiomers is of significant importance.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of piperidines, leading to the synthesis of specific isomers of methylphenidate analogues. nih.gov The choice of catalyst and protecting group on the nitrogen atom can control the position of functionalization (C2, C3, or C4). nih.gov

Another approach involves the ring expansion of chiral prolinols. N-alkylated prolinols can undergo ring expansion to yield 3-hydroxy N-alkylated piperidines. whiterose.ac.uk The stereochemistry of the starting prolinol can influence the stereochemistry of the resulting piperidine.

Chiral Resolution:

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The pure enantiomer can then be recovered by removing the resolving agent.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for chiral resolution. nih.govmdpi.com Different types of chiral columns, such as those based on cellulose (B213188) derivatives, can be used to separate enantiomers. nih.gov The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving good separation.

The table below provides examples of chiral resolution techniques.

| Racemic Compound | Resolution Method | Chiral Agent/Stationary Phase | Result | Reference(s) |

| Racemic alcohol | Diastereomeric salt crystallization | (S)-mandelic acid | Separation of (S)- and (R)-alcohols | wikipedia.org |

| 1,3-dimethyl-4-phenylpiperidines | Chiral HPLC | Chiralcel OD and Chiralcel OJ columns | Resolution of enantiomers | nih.gov |

| (±)-4-nitropropranolol | Chiral HPLC | Not specified | Separation of enantiomers | mdpi.com |

Optimization of Reaction Conditions and Scalability for Research Purposes

Optimizing reaction conditions and ensuring the scalability of a synthetic route are crucial for producing sufficient quantities of a compound for research and potential development.

Optimization studies often involve systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to maximize yield and purity. For example, in the synthesis of renin inhibitors, chemical modifications of different parts of the lead molecule were performed to improve its activity and pharmacokinetic properties. nih.gov This iterative process of synthesis and testing is a key aspect of drug discovery.

Scalability refers to the ability to increase the production of a compound from laboratory-scale to larger quantities. This often requires modifications to the synthetic procedure to ensure safety, efficiency, and cost-effectiveness. For instance, the development of solid-state forms of a drug substance can be important for its formulation and manufacturing. google.com

The choice of reagents and reaction conditions can significantly impact scalability. For example, while some reactions may work well on a small scale, they may be impractical or hazardous on a larger scale. Therefore, developing robust and scalable synthetic routes is a critical aspect of chemical research and development.

Chemical Reactivity, Derivatization, and Analog Synthesis of 1 2 Ethoxyethyl Piperidin 3 Ol

Chemical Transformations of the 3-Hydroxyl Group

The secondary hydroxyl group at the 3-position of the piperidine (B6355638) ring is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through oxidation, esterification, and etherification reactions.

Oxidation Reactions

The oxidation of the 3-hydroxyl group of 1-(2-ethoxyethyl)piperidin-3-ol and its analogs is a fundamental transformation that yields the corresponding ketone, a piperidin-4-one derivative. This ketone serves as a crucial precursor for further functionalization. For instance, the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with 1-octyne (B150090) via a modified Favorskii reaction leads to the formation of 1-(2-ethoxyethyl)-4-octynyl-4-hydroxypiperidine. researchgate.net This reaction highlights the utility of the oxidized form in creating new carbon-carbon bonds and introducing further functionality.

Esterification and Acylation Reactions

The 3-hydroxyl group readily undergoes esterification and acylation reactions to produce a variety of ester derivatives. The acylation of the hydroxyl group of 1-(2-ethoxyethyl)-4-octynyl-4-hydroxypiperidine has been shown to yield the corresponding esters. researchgate.net The presence of characteristic C=O and C-O-C stretching bands in the IR spectrum, at approximately 1743 cm⁻¹ and 1275 cm⁻¹ respectively, confirms the formation of the ester group. researchgate.net These reactions are significant as they can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.

In a broader context of piperidine chemistry, palladium-catalyzed acylation strategies have emerged as powerful tools for creating C-C bonds. thieme-connect.de While not directly applied to this compound in the provided sources, these methods demonstrate the potential for direct acylation of the piperidine ring or its derivatives. thieme-connect.de Furthermore, trans-esterification reactions, catalyzed by carboxylesterases, have been observed in other complex piperidine-containing esters in the presence of ethanol, indicating a potential metabolic pathway for ester derivatives of this compound. nih.gov

Etherification Reactions

Etherification of the hydroxyl group in piperidine derivatives is another key strategy for structural modification. O-alkylation of 1-substituted piperidin-4-ols has been utilized to synthesize analogues of pharmacologically active compounds. researchgate.net This approach allows for the introduction of various alkyl or aryl groups, thereby influencing the biological activity of the resulting ethers.

Modifications of the N-Substituted Ethoxyethyl Chain

The N-substituted ethoxyethyl chain also presents opportunities for chemical modification, although this is less commonly explored compared to the 3-hydroxyl group. The nitrogen atom of the piperidine ring is nucleophilic and can participate in further alkylation reactions, potentially leading to the formation of quaternary ammonium (B1175870) salts. Such modifications would significantly alter the polarity and pharmacological profile of the molecule.

Derivatization of the Piperidine Ring at Other Positions

Beyond the 3-hydroxyl and N-substituent, the piperidine ring of this compound and its analogs can be functionalized at other positions. For example, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a key intermediate in the synthesis of the antihistamine bilastine. pharmaffiliates.com In this case, the piperidine ring is attached to a benzimidazole (B57391) moiety at the 4-position. The piperidine nitrogen of this derivative can undergo further reactions, such as N-alkylation.

Formation of Inclusion Complexes, e.g., with β-Cyclodextrin

This compound and its derivatives can form inclusion complexes with host molecules like β-cyclodextrin. researchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules of appropriate size and polarity. nih.gov This encapsulation can enhance the aqueous solubility, stability, and bioavailability of the guest molecule. nih.govbeilstein-journals.orgmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Ethoxyethyl Piperidin 3 Ol Derivatives

Conformational Analysis and Structural Features of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural alkaloids due to its ability to adopt well-defined three-dimensional conformations. rsc.orgmdpi.com Typically, the piperidine ring exists in a low-energy chair conformation, which positions the substituents in either axial or equatorial orientations. nih.govacs.org The energetic preference for one chair conformation over another, and the orientation of the substituents, can significantly influence how the molecule interacts with its biological target. rsc.orgnih.gov

The conformational flexibility of the piperidine ring allows it to adapt to the topology of a receptor's binding site. However, in many cases, a more rigid conformation is desirable to lock the molecule into its bioactive conformation, thereby increasing affinity and reducing off-target effects. The introduction of substituents on the piperidine ring can have a profound impact on its conformational equilibrium. rsc.org For instance, bulky substituents tend to favor an equatorial position to minimize steric strain.

Computational studies, such as quantum mechanics calculations, are often employed to predict the most stable conformations of piperidine derivatives. nih.gov These theoretical models help in understanding the energetic landscape of different conformers and their relative populations in solution. nih.gov The distribution of ring conformations, such as chair and twist-boat forms, can be analyzed to understand the structural preferences of the piperidine scaffold. nih.gov

Influence of the 3-Hydroxyl Group on Molecular Interactions

The 3-hydroxyl group on the piperidine ring of 1-(2-ethoxyethyl)piperidin-3-ol is a critical functional group that can significantly influence the molecule's interaction with biological targets. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's binding pocket. acs.org The ability to form these hydrogen bonds is often a determining factor for the compound's biological activity.

Studies on related piperidine derivatives have shown that the presence and position of a hydroxyl group can be a deciding factor for the compound's efficacy and selectivity. researchgate.netajchem-a.com For example, in some cases, the oxidation of a hydroxyl group to a ketone can lead to a significant change or loss of activity, highlighting the importance of the hydrogen bonding capacity of the hydroxyl moiety. researchgate.net

Role of the N-Substituted Ethoxyethyl Moiety in Biological Recognition

The N-substituted ethoxyethyl group is a key structural feature that plays a significant role in how the molecule is recognized by its biological target. This substituent extends from the piperidine nitrogen and can explore a large conformational space, allowing it to interact with various regions of a binding pocket. The length, flexibility, and chemical nature of this N-substituent are critical determinants of the molecule's biological activity. nih.gov

The ethoxyethyl moiety, with its ether linkage, introduces a degree of flexibility and polarity. The ether oxygen can act as a hydrogen bond acceptor, forming additional interactions with the receptor. The terminal ethyl group contributes to the lipophilicity of the molecule, which can be important for crossing cell membranes and for hydrophobic interactions within the binding site.

Structure-activity relationship studies on various N-substituted piperidine derivatives have demonstrated that modifications to this substituent can dramatically alter the compound's potency and selectivity. nih.govnih.gov For example, varying the length of the alkyl chain or introducing different functional groups can modulate the affinity for specific receptors. nih.govnih.gov The optimal length and composition of the N-substituent are highly dependent on the specific biological target.

Impact of Stereochemistry on Activity Profiles

This compound contains a chiral center at the 3-position of the piperidine ring, meaning it can exist as two enantiomers, (R)- and (S)-1-(2-ethoxyethyl)piperidin-3-ol. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities. researchgate.netthieme-connect.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The synthesis of stereochemically pure enantiomers is often a key objective in drug development to isolate the more active and safer isomer. acs.org The evaluation of the individual enantiomers allows for a more precise understanding of the structure-activity relationship and can lead to the development of more effective and selective therapeutic agents. researchgate.netthieme-connect.com

Rational Design of Analogs for Modulated Biological Interactions

The principles of rational drug design are applied to modify the structure of this compound to create new analogs with improved biological properties. This process relies on a thorough understanding of the SAR of the lead compound. By systematically altering different parts of the molecule, researchers can probe the key interactions responsible for its activity and optimize its structure. nih.govnih.gov

Key strategies in the rational design of analogs include:

Modification of the N-substituent: Altering the length, flexibility, and functional groups of the ethoxyethyl chain can lead to enhanced binding affinity and selectivity. ajchem-a.comnih.gov

Bioisosteric replacement: Replacing the hydroxyl group with other functional groups that can mimic its hydrogen bonding capabilities, such as an amide or a small polar group, can lead to analogs with different pharmacokinetic properties.

Conformational constraint: Introducing additional ring systems or bulky groups can restrict the conformational flexibility of the piperidine ring, locking it into a more bioactive conformation. nih.gov

Stereochemical control: Synthesizing and testing individual enantiomers can identify the more potent and selective isomer, leading to a more refined drug candidate. nih.gov

These design strategies, guided by computational modeling and experimental testing, allow for the systematic exploration of the chemical space around the this compound scaffold to develop new compounds with tailored biological activities.

Mechanistic Investigations of 1 2 Ethoxyethyl Piperidin 3 Ol’s Biological Interactions Pre Clinical/in Vitro

Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels)

There is currently a lack of specific data from preclinical in vitro studies detailing the receptor binding affinity profile of 1-(2-Ethoxyethyl)piperidin-3-ol for G-protein coupled receptors (GPCRs) and ion channels. The interaction of various ligands with GPCRs can trigger a cascade of protein-protein interactions, leading to downstream signaling. These complex signaling pathways can be modulated by the binding of small molecules. However, without specific binding assays, the affinity of this compound for any particular receptor remains uncharacterized.

G-protein-coupled receptors represent a large family of transmembrane proteins that are crucial for various physiological processes and are common drug targets. Their activation can lead to a multitude of cellular responses through various signaling pathways, including those involving G-proteins and β-arrestins. The modulation of these pathways often depends on the specific binding characteristics of a ligand to the receptor.

Functional Assays of Ligand-Receptor Interactions (e.g., Agonism, Antagonism, Allosteric Modulation)

In the absence of receptor binding data, there is a corresponding lack of information from functional assays to characterize the nature of any potential ligand-receptor interactions for this compound. Functional assays are critical for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific receptor. Such studies would be necessary to understand the functional consequences of any binding event.

Enzyme Inhibition and Activation Studies

Specific in vitro studies on the inhibitory or activating effects of this compound on various enzymes have not been identified in the available literature. Piperidine-containing compounds have been investigated as potential inhibitors for various enzymes, such as acetylcholinesterase and butyrylcholinesterase. nih.gov However, without direct enzymatic assays involving this compound, its potential to modulate enzyme activity remains unknown.

Ion Channel Modulation Characterization (e.g., Cardiac Sodium Channels)

There is no specific information available from preclinical in vitro studies regarding the characterization of ion channel modulation by this compound. Ion channels are important drug targets, and their modulation can have significant physiological effects. nih.gov For instance, the cardiac sodium channel (Nav1.5) is a key protein in cardiac function, and its modulation by various compounds is an area of active research. nih.gov However, the effect of this compound on cardiac sodium channels or any other ion channels has not been reported. The interaction of alkaloids with ion channels can sometimes be mediated by their influence on the lipid bilayer of the cell membrane. nih.govfrontiersin.org

Cellular Uptake and Intracellular Distribution Studies

Details regarding the cellular uptake and intracellular distribution of this compound are not available from published preclinical in vitro studies. Understanding how a compound enters cells and where it localizes within the cell is crucial for interpreting its biological activity.

Investigation of Ligand-Protein Interaction Thermodynamics and Kinetics

A comprehensive understanding of the forces that drive molecular associations requires the determination of thermodynamic parameters such as the change in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govresearchgate.net Isothermal titration calorimetry (ITC) is a direct method to measure the heat changes during the formation of a complex between a ligand and a protein, providing valuable insights into the binding energetics. nih.govresearchgate.net

The thermodynamics of protein-ligand interactions are complex, and even small structural changes in a ligand can lead to significant changes in binding affinity, driven by shifts in enthalpy and entropy. nih.gov However, there are no specific thermodynamic or kinetic studies available for the interaction of this compound with any biological target. Such studies would be essential for a deeper understanding of its molecular recognition processes.

Computational Chemistry and Molecular Modeling of 1 2 Ethoxyethyl Piperidin 3 Ol and Its Analogs

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity, HOMO-LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations provide a deep understanding of a compound's intrinsic properties at the atomic level.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests high polarizability and chemical reactivity, whereas a large gap indicates high stability. nih.govnih.gov

Analysis of the Molecular Electrostatic Potential (MEP) surface helps to identify the electron-rich and electron-deficient regions of a molecule, which are potential sites for electrophilic and nucleophilic interactions, respectively. researchgate.net For 1-(2-Ethoxyethyl)piperidin-3-ol, the oxygen and nitrogen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms of the hydroxyl and amine groups are electron-deficient (positive potential).

Table 1: Representative Quantum Chemical Parameters Calculated for Piperidine (B6355638) Analogs

| Parameter | Symbol | Significance | Typical Value Range |

| HOMO Energy | EHOMO | Electron-donating ability | -6 to -8 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -1 to 1 eV |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 5 to 8 eV |

| Ionization Potential | IP | Energy required to remove an electron | 6 to 8 eV |

| Electron Affinity | EA | Energy released when gaining an electron | 1 to 2 eV |

| Electronegativity | χ | Tendency to attract electrons | 3 to 4 eV |

| Chemical Hardness | η | Resistance to change in electron distribution | 2.5 to 4 eV |

Note: The values in this table are representative and derived from DFT studies on analogous heterocyclic compounds. The exact values for this compound would require specific calculations.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds against a known biological target and to predict the binding affinity and interaction patterns of potential drug candidates. researchgate.net

For piperidine-containing compounds, a wide range of biological targets have been identified, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. clinmedkaz.orgnih.gov Docking studies on analogs of this compound have explored their potential as inhibitors of targets such as topoisomerases and various kinases. mdpi.com The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are also identified. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Finding |

| Binding Affinity (Score) | -7.8 kcal/mol |

| Key Hydrogen Bonds | The hydroxyl group of the piperidine ring forms a hydrogen bond with the backbone carbonyl of a glutamate residue in the hinge region. The piperidine nitrogen forms a hydrogen bond with a key aspartate residue. |

| Hydrophobic Interactions | The ethoxyethyl side chain occupies a hydrophobic pocket, interacting with leucine and valine residues. |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the docked pose and explore the conformational flexibility of both the ligand and the protein. researchgate.net

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the atomic positions from their initial docked conformation. A stable RMSD value over the course of the simulation (e.g., 100-300 nanoseconds) suggests that the ligand remains securely bound in the active site. researchgate.net MD simulations also provide detailed information on the persistence of specific interactions, like hydrogen bonds, and can reveal the role of water molecules in mediating binding.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the three-dimensional structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are essential for a molecule's biological activity. researchgate.net By aligning a set of active compounds and identifying their common features, a pharmacophore model can be generated.

This model then serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal is to identify novel compounds that match the pharmacophore and are therefore likely to possess the same biological activity. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. For analogs of this compound, a typical pharmacophore might include a hydrogen bond acceptor (the ether oxygen), a hydrogen bond donor (the hydroxyl group), and a positive ionizable feature (the piperidine nitrogen).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The process involves calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net For piperidine derivatives, descriptors such as molecular weight, logP (a measure of lipophilicity), and topological indices have been shown to be important for building predictive QSAR models. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule |

| Topological | Wiener Index | Molecular branching and complexity |

| Physicochemical | LogP | Lipophilicity and membrane permeability |

| Electronic | Dipole Moment | Polarity and charge distribution |

| 3D-Descriptors | Solvent Accessible Surface Area (SASA) | Molecular surface area available for interaction |

In Silico Prediction of Biological Activity Spectra (e.g., PASS online service)

Predicting the full spectrum of biological activities for a novel compound is a significant challenge. Computational tools like PASS (Prediction of Activity Spectra for Substances) address this by comparing the structure of a query molecule to a large database of known bioactive compounds. clinmedkaz.org

The PASS algorithm generates a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a high Pa value (typically >0.5 or 0.7) are considered likely for the compound and can guide further experimental testing. clinmedkaz.org Such predictions can uncover new potential therapeutic applications for a compound or identify potential off-target effects. For piperidine derivatives, PASS has been used to predict a wide range of activities, including antibacterial, anti-inflammatory, and effects on the central nervous system. researchgate.net

Table 4: Representative Predicted Biological Activity Spectrum for a this compound Analog

| Predicted Activity | Pa | Pi |

| Kinase Inhibitor | 0.785 | 0.005 |

| Anti-inflammatory | 0.712 | 0.011 |

| Analgesic | 0.654 | 0.023 |

| Antibacterial | 0.598 | 0.030 |

| Neuropathic pain treatment | 0.521 | 0.045 |

| GPCR ligand | 0.488 | 0.018 |

Note: This table is a representative example based on published data for structurally related piperidine compounds. Pa = probability to be active; Pi = probability to be inactive.

Analytical Methodologies for Research Scale Characterization and Quantification of 1 2 Ethoxyethyl Piperidin 3 Ol

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are fundamental in separating 1-(2-Ethoxyethyl)piperidin-3-ol from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of piperidine (B6355638) derivatives. For polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed. A typical setup would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile (B52724). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector. Since the piperidine ring itself may not have a strong chromophore, pre-column derivatization with an agent like 4-toluene sulfonyl chloride can be used to introduce a UV-active moiety, enhancing detection sensitivity. nih.govresearchgate.net The retention time of the main peak under specific conditions serves as an identifier, while the area of the peak corresponds to its concentration, allowing for quantification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating and identifying volatile and semi-volatile compounds. nih.gov For the analysis of this compound, the compound would first be vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). hpst.cz The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a "fingerprint" that can be used for structural confirmation and identification by comparing it to spectral libraries. nih.govcmbr-journal.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Visualization of the spots can be achieved using UV light or by staining with a chemical reagent (e.g., iodine vapor or potassium permanganate). The retention factor (Rf) value is a key characteristic for identification under defined conditions.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to determine the elemental formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure, as weaker bonds tend to break preferentially. For this compound, characteristic fragments would likely arise from the cleavage of the ethoxyethyl side chain and fragmentation of the piperidine ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its chemical formula (C₉H₁₉NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers ((R) and (S)). It is often necessary to determine the enantiomeric purity of a sample, especially in pharmaceutical contexts.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For aminopiperidine derivatives, pre-column derivatization with a suitable agent can be employed to enhance the interaction with the CSP and improve separation. researchgate.netnih.gov A mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is used to elute the enantiomers, which are then detected by a UV detector. researchgate.net The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess (ee).

Emerging Research Directions and Hypothesized Biological Roles for 1 2 Ethoxyethyl Piperidin 3 Ol

Exploration of Novel Biological Target Classes for Modulatory Activity

The 1-(2-ethoxyethyl)piperidin-3-ol structure holds potential for interacting with a variety of biological targets beyond those typically associated with simple piperidine (B6355638) derivatives. The presence of the flexible ethoxyethyl side chain and the hydroxyl group, which can act as a hydrogen bond donor, allows for possible interactions with diverse receptor binding pockets.

Research on similar piperidine scaffolds has identified modulators for a range of targets. For instance, different piperidine-based molecules have been developed as neurokinin-3 (NK3) receptor antagonists and sigma 1 (σ1) receptor modulators. nih.govchemrxiv.org The σ1 receptor, in particular, is implicated in several neurological disorders, including Alzheimer's disease and dementia. chemrxiv.org Given these precedents, future research could explore the binding affinity of this compound and its analogues against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to uncover novel modulatory activities.

Investigation of Potential as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific target. nih.gov For a compound to serve as an effective chemical probe, it must exhibit high potency and selectivity for its target. The development of such probes is crucial for validating new drug targets and understanding complex biological pathways. nih.gov

Derivatives of piperidine are being explored for such roles. For example, a benzannulated sultam, a complex heterocyclic system, has been identified as a probe for V-ATPase function, which is linked to conditions like bone density loss. nih.gov Given the synthetic accessibility of modifying the this compound structure, it represents a promising starting point for developing novel chemical probes. By creating a library of related compounds with systematic structural variations, researchers can identify molecules with high selectivity for a particular biological target, thereby providing valuable tools for biomedical research.

Utility in Scaffold Hopping and Lead Optimization Strategies in Drug Discovery Research

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining similar biological activity. nih.gov This can lead to new intellectual property and improved drug-like properties. nih.gov Lead optimization, on the other hand, involves chemically modifying a promising compound to enhance its potency, selectivity, and pharmacokinetic profile. thieme-connect.com

The piperidine ring is a well-established and versatile scaffold in drug discovery. researchgate.netresearchgate.net The this compound structure, in particular, offers multiple points for chemical modification. The ethoxyethyl group on the nitrogen and the hydroxyl group on the ring can be altered or replaced to explore the structure-activity relationship (SAR). For instance, introducing chirality into the piperidine ring can significantly enhance biological activity and selectivity. thieme-connect.comresearchgate.net This makes the this compound scaffold a valuable template for both generating new lead compounds through scaffold hopping and for optimizing existing ones. nih.govresearchgate.net

Contribution to Fundamental Understanding of Neuropharmacology and Receptor Biology

The study of how small molecules like this compound interact with neuronal receptors is fundamental to advancing our knowledge of neuropharmacology. The piperidine moiety is a common feature in many centrally active drugs and natural alkaloids. nih.govencyclopedia.pub By synthesizing and evaluating derivatives of this compound, researchers can gain detailed insights into the structural requirements for binding to specific receptors in the brain.

For example, research on chiral piperidine scaffolds has shown that stereochemistry can dramatically influence a molecule's ability to bind to its target protein, leading to enhanced activity and selectivity. thieme-connect.comresearchgate.net Such studies help to build a clearer picture of the three-dimensional structure of receptor binding sites and the forces that govern ligand-receptor interactions. This fundamental knowledge is essential for the rational design of new and more effective drugs for a wide range of neurological and psychiatric disorders.

Potential in Phytochemistry and Plant Growth Regulation Studies

While the majority of research on piperidine derivatives focuses on their applications in medicine, there is an emerging interest in their roles in agriculture and plant science. Piperidine itself and its derivatives are found in various natural products, including alkaloids from black pepper (piperine). wikipedia.orgdovepress.com Some of these natural compounds are known to have insecticidal or other biological activities that could be relevant to crop protection.

Recently, novel piperidine-containing thymol (B1683141) derivatives have been synthesized and shown to be potent antifungal agents against plant pathogens, in some cases outperforming commercial fungicides. nih.gov This highlights the potential for developing new agrochemicals based on the piperidine scaffold. Future studies could investigate whether this compound or its derivatives exhibit any phytotoxic or plant growth-regulating properties. Such research could lead to the development of new herbicides, pesticides, or compounds that enhance crop yields.

Interactive Data Table: Research Applications of Piperidine Derivatives

| Research Area | Key Findings and Potential of Piperidine Scaffolds | Relevant Citations |

| Novel Target Exploration | Piperidine derivatives have shown activity as NK3 receptor antagonists and sigma 1 receptor modulators. | nih.gov, chemrxiv.org |

| Chemical Probes | Structurally related compounds are being developed as selective probes for targets like V-ATPase. | nih.gov |

| Drug Discovery | The piperidine scaffold is widely used for scaffold hopping and lead optimization to create new drug candidates. | nih.gov, researchgate.net, nih.gov, thieme-connect.com |

| Neuropharmacology | Chiral piperidine scaffolds help in understanding receptor binding and designing CNS-active drugs. | researchgate.net, thieme-connect.com |

| Phytochemistry | Piperidine-containing compounds are being developed as novel antifungal agents for crop protection. | nih.gov |

Conclusion and Future Perspectives in the Research of 1 2 Ethoxyethyl Piperidin 3 Ol

Summary of Key Research Findings and Methodological Advances

Research on 1-(2-Ethoxyethyl)piperidin-3-ol itself is in its nascent stages, with much of the current understanding extrapolated from studies on closely related analogs. A significant body of research exists for derivatives of 1-(2-ethoxyethyl)-4-oxopiperidine, a structural cousin of the target compound. For instance, the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine has been achieved through a modified Favorskii reaction, involving the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with 1-octyne (B150090). researchgate.net The resulting alcohol's structure was confirmed using elemental analysis, IR, and 13C NMR spectroscopy. researchgate.net

Methodological advancements in the synthesis of related piperidine (B6355638) derivatives often involve multi-step protocols optimized for yield and purity. vulcanchem.com Techniques such as direct amination and reductive amination are common for introducing substituents to the piperidine ring. smolecule.com For example, the synthesis of the related compound 1-(2-aminoethyl)piperidin-3-ol (B1275175) can be achieved by reacting piperidin-3-ol with ethylene (B1197577) oxide followed by hydrolysis, or through the reductive amination of piperidin-3-one (B1582230) with an aminoethyl reagent. smolecule.com These established synthetic routes for similar molecules provide a solid foundation for developing efficient methods to produce this compound.

While direct biological studies on this compound are limited, research on its analogs suggests a range of potential pharmacological activities. Computer-based predictions for derivatives of 1-(2-ethoxyethyl)-4-hydroxypiperidine indicate possible anesthetic, spasmolytic, and immunosuppressive effects. researchgate.net Furthermore, studies on the structurally similar 1-(2-aminoethyl)piperidin-3-ol suggest potential for enzyme inhibition and receptor binding, highlighting its capacity to interact with biological targets. smolecule.com The presence of the ethoxyethyl group is thought to enhance the lipophilicity of piperazine (B1678402) derivatives, potentially improving their ability to cross biological membranes and reach intracellular targets.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of dedicated studies focusing specifically on this compound. Most of the available data is inferred from research on its analogs, which, while informative, does not provide a complete picture of the compound's unique properties.

Key areas where research is needed include:

Dedicated Synthesis and Characterization: The development and optimization of a specific and efficient synthetic route for this compound are crucial. Detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is necessary to fully elucidate its three-dimensional structure.

Comprehensive Biological Screening: A systematic evaluation of the biological activity of this compound is a significant unmet need. While predictions for related compounds are available, in-vitro and in-vivo studies are required to confirm and quantify any potential therapeutic effects. This includes screening for a wide range of activities, such as anticancer and antioxidant properties, which have been observed in other piperidine derivatives. nwmedj.org

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for any potential therapeutic development. No data currently exists on these crucial parameters.

Mechanism of Action Studies: Should any significant biological activity be identified, further research will be necessary to understand the underlying molecular mechanisms. This would involve identifying specific cellular targets and pathways modulated by the compound.

A significant challenge in the research of this compound is its relative obscurity. The limited availability of the compound from commercial suppliers and the absence of a substantial body of existing literature may deter initial investigations.

Outlook for Future Academic Investigations and Applications of the Compound and its Derivatives

The future of research into this compound and its derivatives appears promising, with several avenues for academic exploration and potential applications.

Future academic investigations are likely to focus on:

Development of Novel Synthetic Methodologies: Researchers will likely explore new catalytic methods and green chemistry approaches to synthesize this compound and its derivatives with high efficiency and stereoselectivity. mdpi.com

Exploration of a Broad Range of Biological Activities: Building on the predicted activities of its analogs, future studies will likely investigate the potential of this compound in areas such as neuropharmacology, immunology, and oncology. The structural similarity to compounds with known analgesic and anesthetic properties suggests these as primary areas of interest. researchgate.net

Structure-Activity Relationship (SAR) Studies: Once a baseline of biological activity is established, SAR studies will be crucial. This will involve the synthesis and testing of a library of derivatives with modifications to the ethoxyethyl side chain and the hydroxyl group on the piperidine ring to optimize potency and selectivity.

Application in Medicinal Chemistry: The 1-(2-ethoxyethyl)piperidine scaffold is a component of the antihistamine drug Bilastine, where it serves as a key intermediate. This precedent suggests that this compound could also serve as a valuable building block for the synthesis of new and complex pharmaceutical agents.

The potential applications of this compound and its derivatives could be wide-ranging, from new therapeutic agents to tools for chemical biology research. The journey from the current state of knowledge to realizing these applications will require a concerted effort from the scientific community to bridge the existing research gaps.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethoxyethyl)piperidin-3-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting piperidin-3-ol with 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours. Monitoring via TLC or GC-MS ensures reaction completion. Optimize solvent polarity and temperature to reduce side products (e.g., over-alkylation). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) yields the target compound . Key Parameters :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 2-ethoxyethyl bromide, K₂CO₃, 70°C | ~65 |

| Purification | Silica gel chromatography | 85–90% purity |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 3.4–3.6 ppm (m, -OCH₂CH₂O-), δ 2.4–2.8 ppm (piperidine N-CH₂), and a broad peak at δ 1.8–2.0 ppm (-OH).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.

- HRMS : Calculate exact mass (C₉H₁₉NO₂: 173.1317) to validate molecular ion [M+H]⁺. Compare with analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, where stereochemistry influences splitting patterns .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and identify nucleophilic/electrophilic sites. For docking (AutoDock Vina), prepare the compound’s 3D structure (optimized via MMFF94 force field) and target proteins (e.g., enzymes with hydroxyl-binding pockets). Validate with experimental data from similar piperidine derivatives, noting that ethoxy groups may enhance solubility but reduce membrane permeability .

Q. What experimental strategies resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal stability)?

- Methodological Answer : Design a factorial experiment varying pH (2–10), temperature (25–60°C), and light exposure. Use HPLC to quantify degradation products. For thermal stability, employ TGA-DSC to identify decomposition thresholds (>150°C). Cross-reference with surface adsorption studies (e.g., silica or polymer interactions) to explain discrepancies in environmental stability .

Q. How can advanced microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) characterize surface adsorption behavior of this compound on indoor materials?

- Methodological Answer : Prepare thin films of the compound on glass or cellulose surfaces. Use Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to map molecular fragments (e.g., C₅H₁₀NO⁺) and assess uniformity. AFM-IR can detect localized hydroxyl-group interactions at nanoscale resolution. Compare with adsorption models for structurally related alcohols, noting that ethoxyethyl chains may reduce surface adhesion .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solvent purity and measurement conditions (e.g., saturation concentration at 25°C vs. 37°C). Use shake-flask method with UV-Vis quantification. If discrepancies persist, consider hydrogen-bonding capacity: the hydroxyl group enhances water solubility (~50 mg/mL), while the ethoxyethyl chain increases logP (predicted ~1.2), favoring solubility in CHCl₃ or EtOAc. Contrast with analogs like 6-(hydroxymethyl)pyridin-3-ol, where additional hydroxyl groups drastically alter polarity .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodological Answer :

- Use inert atmosphere (N₂/Ar) for reactions involving reactive intermediates.

- Avoid skin contact (wear nitrile gloves, lab coat) due to potential irritancy from piperidine derivatives.

- Store under anhydrous conditions to prevent hydrolysis of the ethoxy group. Reference safety data for structurally similar compounds like 1-methyl-4-piperidinyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.